1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Physicochemical profiling Drug-likeness Solubility prediction

For researchers encountering potency cliffs with standard sulfonamide analogs, this compound offers a morpholinosulfonylbenzoyl-substituted spiro[chroman-2,4'-piperidin]-4-one scaffold. Key differentiation points: • Novel Pharmacophore: Combines sulfonyl, benzamide, and morpholine motifs absent from published ACC inhibitor series, offering a new vector for target engagement optimization. • Lead-Like Profile: cLogP 1.7, TPSA 102 Ų, and MW 470.5 g/mol provide a solubility advantage (ΔcLogP ≥ -1.3) over naphthalene-sulfonyl analogs for in vitro assay development. • Reliable Supply: Research-grade screening compound (≥95% purity) sourced for diversity-oriented synthesis libraries, ensuring chemical authenticity and global logistics support.

Molecular Formula C24H26N2O6S
Molecular Weight 470.54
CAS No. 887467-80-3
Cat. No. B2555648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887467-80-3
Molecular FormulaC24H26N2O6S
Molecular Weight470.54
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
InChIInChI=1S/C24H26N2O6S/c27-21-17-24(32-22-4-2-1-3-20(21)22)9-11-25(12-10-24)23(28)18-5-7-19(8-6-18)33(29,30)26-13-15-31-16-14-26/h1-8H,9-17H2
InChIKeyDQOJBWQGHYXOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacochemical Baseline of Spiro[chroman-piperidin]-one


1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-80-3, molecular formula C₂₄H₂₆N₂O₆S, MW 470.54 g/mol) is a fully synthetic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one class. Its structure comprises a chroman-4-one ring system fused via a spiro junction to a piperidine ring, which is N-substituted with a 4-(morpholinosulfonyl)benzoyl group [1]. The morpholinosulfonyl moiety introduces both hydrogen-bond acceptor capacity and polar surface area beyond that of simpler sulfonamide analogs, and the compound is catalogued as a research-grade screening compound with typical vendor purity of ≥95% .

Lead-like space entry: Balanced MW, TPSA and cLogP support hit-to-lead optimization workflows.
Novel pharmacophore: Morpholinosulfonylbenzoyl group provides differentiated sulfonamide motif not present in published ACC inhibitor series.
Research-grade purity: ≥95% purity supports in vitro screening and SAR expansion without additional purification.

Why Generic Substitution with In-Class Analogs Fails


Within the spiro[chroman-2,4'-piperidin]-4-one series, both the nature of the N-acyl (or N-sulfonyl) substituent and the chromanone ring substitution profoundly influence target engagement, cellular potency, and physicochemical properties. Published structure–activity relationship (SAR) studies on ACC inhibitors demonstrate that potency varies by >100-fold across closely related N-substituted analogs (e.g., compound 38j vs. 38a in Shinde et al., 2009) [1]. Furthermore, in anticancer screening of spiro[chroman-2,4'-piperidin]-4-one derivatives, the introduction of a sulfonyl spacer (as in compound 16) shifted IC₅₀ values from the micromolar range (18.77–47.05 μM for the trimethoxyphenyl analog) to as low as 0.31 μM [2]. The target compound's morpholinosulfonylbenzoyl group—combining a sulfonyl moiety, a para-substituted benzamide, and a morpholine ring—is absent from the published SAR series, making its substitution with any less elaborate analog a source of unpredictable change in both biochemical activity and physiochemical behavior.

Risk N-Acyl or N-sulfonyl substituent variations in spiro[chroman-piperidin]-ones can produce large shifts in target engagement and cellular potency; scaffold similarity does not guarantee interchangeable activity.
Risk Sulfonyl spacer introduction has been reported to shift IC₅₀ range from micromolar to sub-micromolar in anticancer screening; the target’s unique morpholinosulfonylbenzoyl group remains untested in published SAR, introducing unpredictable biochemical behavior.
Risk Simpler sulfonamide analogs (e.g., phenylsulfonyl, naphthalenesulfonyl) lack the morpholine oxygen and extended HBA network, potentially altering solubility, permeability, and assay compatibility relative to the target compound.

Quantitative Differentiation Evidence


Polar Surface Area and Hydrogen-Bond Acceptor Differentiation

The target compound possesses a computed TPSA of 102 Ų and 7 hydrogen-bond acceptor (HBA) atoms [1]. In contrast, the core scaffold spiro[chroman-2,4'-piperidin]-4-one has a TPSA of 38.3 Ų and only 3 HBA atoms, while the closely related 1'-(naphthalene-2-sulfonyl) analog (CAS 877811-27-3) has a predicted TPSA of approximately 72 Ų with 5 HBA atoms [2]. The morpholinosulfonyl group contributes the additional HBA capacity (morpholine oxygen and sulfonamide oxygens) and approximately 30 Ų of polar surface area, which is expected to correlate with improved aqueous solubility and altered membrane permeability relative to less polar sulfonamide analogs [3].

TPSA & HBA Profile
Class-level inference
Target: TPSA 102 Ų, HBA 7
Core: 38 Ų, 3
Δ +64 Ų, +4 HBA
Supports improved solubility and assay preparation context.
In silico computed; experimental verification advised.
Physicochemical profiling Drug-likeness Solubility prediction

Lipophilicity Modulation by the Morpholinosulfonyl Moiety

The target compound has a computed XLogP3-AA of 1.7 [1]. By contrast, 1'-(3,7-dimethyl-1H-indazole-5-carbonyl)-5-methoxyspiro[chroman-2,4'-piperidin]-4-one (CHEMBL1092308), a potent ACC2 inhibitor (IC₅₀ = 11 nM), has a predicted cLogP of approximately 3.0 [2]. The 1'-(naphthalene-2-sulfonyl) analog has a predicted cLogP near 3.5 [3]. The morpholinosulfonylbenzoyl group introduces polar heteroatoms that reduce lipophilicity by 1.3–1.8 log units relative to these analogs.

Lipophilicity Control
Cross-study comparable
Target XLogP3-AA 1.7
Comparators ~3.0–3.5
Δ –1.3 to –1.8 log units
Supports lead-like lipophilicity for reduced non-specific binding.
Computed values; experimental logD/P recommended.
Lipophilicity ADME prediction Lead optimization

Molecular Weight Class and Lead-Like Space Positioning

At 470.54 g/mol, the target compound occupies a molecular weight space between the lower-MW ACC inhibitor leads (e.g., compound 38j, MW ≈ 390 g/mol from Shinde et al., 2009) [1] and typical bifunctional degrader molecules (>700 Da). This intermediate MW, combined with its balanced TPSA and cLogP, positions it in the 'lead-like' chemical space (MW 350–500, cLogP 1.5–3.5, TPSA 75–150 Ų) [2], whereas many simpler spiro[chroman-2,4'-piperidin]-4-one derivatives fall into 'fragment-like' space (MW < 350) and may lack sufficient functionality for target engagement.

MW Lead-Like Space
Class-level inference
Target MW 470.5 Da
Core: 217.3 Da; ACC lead ~390 Da
Δ +253 vs. core, +80 vs. lead
Occupies lead-like MW range supporting balanced ADME properties.
Comparison based on published SAR data.
Molecular weight optimization Fragment-like vs. lead-like space Chemical property filtering

Rotatable Bond Count and Molecular Complexity

The target compound has 3 rotatable bonds and a complexity score of 834 (PubChem) [1]. The unsubstituted spiro[chroman-2,4'-piperidin]-4-one core has 0 rotatable bonds and a complexity score of 241 [2]. The 1'-(phenylsulfonyl) analog has 2 rotatable bonds [3]. The morpholinosulfonylbenzoyl extension introduces a para-substituted benzamide linkage, adding one additional rotatable bond compared to the phenylsulfonyl analog while contributing significant topological complexity (Δ complexity ≈ 593).

Conformational Flexibility
Cross-study comparable
Rotatable bonds: 3; Complexity: 834
Core: 0 bonds, complexity 241
Δ +3 bonds, +593 complexity
Moderate flexibility supports target selectivity and binding optimization.
Computed; may influence entropy-driven binding.
Conformational flexibility Molecular complexity Entropy-driven binding

Recommended Application Scenarios


Hit-to-Lead Optimization for ACC and Metabolic Enzymes

The compound's balanced physicochemical profile (TPSA 102 Ų, cLogP 1.7, MW 470.5 g/mol) aligns with lead-like chemical space [1]. Its morpholinosulfonylbenzoyl group provides a differentiated pharmacophore not present in the published ACC inhibitor series of Shinde et al. (2009), offering a structurally novel starting point for medicinal chemistry optimization [2]. The compound's predicted aqueous solubility advantage over more lipophilic naphthalene-sulfonyl analogs (ΔcLogP ≥ −1.3) facilitates in vitro assay development and SAR expansion.

Chemical Probe Development with Spirocyclic Sulfonamide Scaffolds

With 7 HBA atoms and a TPSA of 102 Ų, the compound falls within the oral drug-like space while retaining sufficient polarity for aqueous solubility [1]. This profile is advantageous for developing chemical probes where good solubility and membrane permeability must be balanced for cellular target engagement studies.

Computational Libraries and Diversity-Oriented Synthesis Entry

The compound's molecular complexity score of 834 and its 3-rotatable-bond scaffold represent a distinct region of chemical space within the spiro[chroman-2,4'-piperidin]-4-one family [1]. It serves as a valuable entry for diversity-oriented synthesis libraries and virtual screening collections seeking spirocyclic compounds with lead-like properties and the sulfonamide hydrogen-bonding motif.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization (ACC/Metabolic Enzymes)
Lead-like physicochemical space (MW, TPSA, cLogP)
Differentiated morpholinosulfonylbenzoyl pharmacophore vs. published ACC inhibitor series
Chemical Probe Development
Balanced TPSA and HBA capacity for solubility/permeability
Cellular target engagement and assay compatibility
Diversity-Oriented Synthesis Libraries
Spirocyclic scaffold complexity and rotatable bond profile
Sulfonamide hydrogen-bonding motif in virtual screening collections
Quote Request

Request a Quote for 1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.